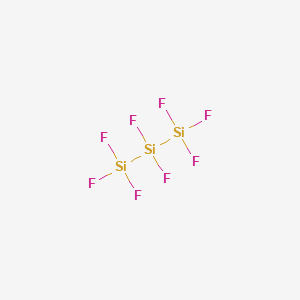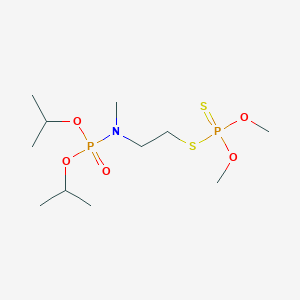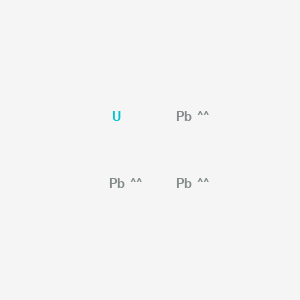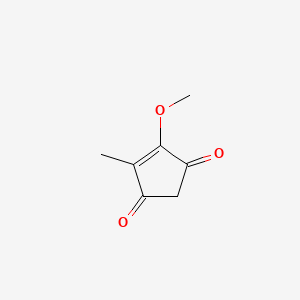
Benzene--tribromomethane (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene–tribromomethane (1/1) is a compound formed by the combination of benzene and tribromomethane in a 1:1 ratio. Benzene is a well-known aromatic hydrocarbon with the chemical formula C₆H₆, while tribromomethane, also known as bromoform, has the chemical formula CHBr₃. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of benzene–tribromomethane (1/1) involves the reaction of benzene with tribromomethane under specific conditions. One common method is to mix benzene and tribromomethane in the presence of a catalyst such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). The reaction is typically carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of benzene–tribromomethane (1/1) can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures that the final product meets the required specifications.
化学反应分析
Types of Reactions: Benzene–tribromomethane (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, where one or more hydrogen atoms are replaced by other substituents. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid, sulfuric acid).
Oxidation Reactions: The compound can be oxidized to form different products, depending on the reaction conditions and the oxidizing agents used.
Reduction Reactions: Reduction of benzene–tribromomethane (1/1) can lead to the formation of less brominated compounds or the complete removal of bromine atoms.
Common Reagents and Conditions:
Halogenation: Benzene–tribromomethane (1/1) reacts with halogens in the presence of catalysts such as iron(III) bromide or aluminum chloride.
Nitration: The compound can be nitrated using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Major Products Formed:
Halogenated Derivatives: Substitution reactions with halogens result in the formation of halogenated benzene derivatives.
Nitro Compounds: Nitration reactions produce nitrobenzene derivatives.
Oxidized Products: Oxidation reactions yield various oxidized compounds depending on the reaction conditions.
科学研究应用
Benzene–tribromomethane (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.
Biology: It is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: Research on benzene–tribromomethane (1/1) includes its potential use in drug development and as a model compound for studying the interactions of halogenated compounds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of benzene–tribromomethane (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The presence of bromine atoms in the molecule enhances its reactivity and ability to form covalent bonds with biological targets. This property makes it a valuable tool for studying the mechanisms of action of halogenated compounds.
相似化合物的比较
Benzene: A simple aromatic hydrocarbon with the formula C₆H₆.
Tribromomethane (Bromoform): A halogenated methane derivative with the formula CHBr₃.
Chlorobenzene: A halogenated benzene derivative with the formula C₆H₅Cl.
Nitrobenzene: A nitrated benzene derivative with the formula C₆H₅NO₂.
Comparison: Benzene–tribromomethane (1/1) is unique due to the presence of both benzene and tribromomethane moieties in a single molecule This combination imparts distinct chemical and physical properties to the compound, making it different from its individual components and other similar compounds
属性
CAS 编号 |
22917-02-8 |
|---|---|
分子式 |
C7H7Br3 |
分子量 |
330.84 g/mol |
IUPAC 名称 |
benzene;bromoform |
InChI |
InChI=1S/C6H6.CHBr3/c1-2-4-6-5-3-1;2-1(3)4/h1-6H;1H |
InChI 键 |
KUZPBXLLTIPSJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=CC=C1.C(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


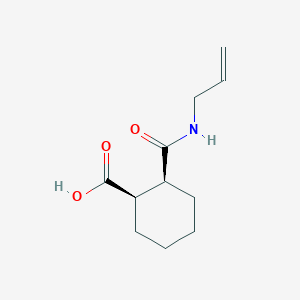
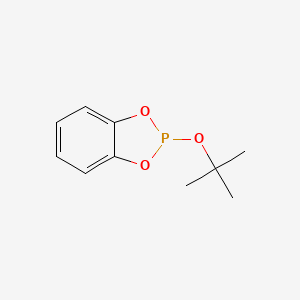
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
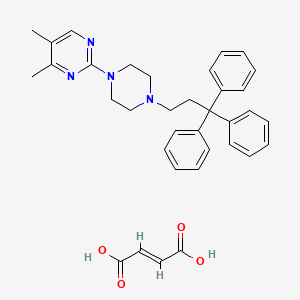
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)
